Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate
Overview
Description
Scientific Research Applications
1. Synthesis and Tautomeric Structures in Novel Dye Applications
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate is related to ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, which has been used in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These dyes, characterized by their solvatochromic behavior and tautomeric structures, have potential applications in various solvent conditions, showing changes in visible absorption maxima under acid and base effects (Karcı & Karcı, 2012).
2. Role in Antimicrobial Activity
This compound is closely related to ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which have shown significant antimicrobial activities. These derivatives have been synthesized through base protanated reactions and evaluated using the minimum inhibitory concentration (MIC) method, indicating potential in developing new antimicrobial agents (Prasad et al., 2017).
3. Application in Organic Synthesis and Medicinal Chemistry
The compound is structurally related to methyl-3-aminothiophene-2-carboxylate, a key intermediate in organic synthesis, medicine, dyes, and pesticides. Studies on its crystal structure and computational analysis reveal significant insights into its properties, especially how amino and carboxyl groups participate in various inter- and intra-interactions, making it valuable for medicinal and synthetic chemistry applications (Tao et al., 2020).
4. Synthesis of Constrained Tryptophan Derivatives
Derivatives of this compound have been used in the synthesis of conformationally constrained tryptophan analogs for peptide and peptoid conformation elucidation studies. These analogs have a bridging ring that limits conformational flexibility while allowing further derivatization, essential in understanding peptide structures (Horwell et al., 1994).
properties
IUPAC Name |
methyl 2-amino-4-phenyl-5-propan-2-ylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)13-11(10-7-5-4-6-8-10)12(14(16)19-13)15(17)18-3/h4-9H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNFHOYZKULNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-isopropyl-4-phenylthiophene-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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